Intermedin B
Overview
Description
Intermedin B is a natural bisabolane sesquiterpenoid compound isolated from the aerial parts of Schisandra propinqua var. intermedia . It has garnered significant attention due to its potent biological activities, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Intermedin B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves chromatographic techniques to separate it from other compounds present in the plant extract . The chemical structure of this compound is elucidated using spectroscopic methods such as 1D and 2D NMR spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its extraction is primarily conducted in research settings, focusing on small-scale isolation from Schisandra propinqua var. intermedia .
Chemical Reactions Analysis
Types of Reactions: Intermedin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Intermedin B has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpenoid chemistry and developing new synthetic methodologies.
Mechanism of Action
Intermedin B exerts its effects through several molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) p-65 and IκBα, reducing the production of pro-inflammatory cytokines.
Antioxidant Effects: It inhibits the generation of reactive oxygen species, protecting cells from oxidative damage.
Neuroprotective Effects: this compound’s ability to inhibit NF-κB and reduce oxidative stress contributes to its neuroprotective properties, potentially preventing neuronal damage and promoting cell survival.
Comparison with Similar Compounds
Intermedin B is part of a group of compounds known as sesquiterpenoids. Similar compounds include:
Intermedin A: Another sesquiterpenoid isolated from Schisandra propinqua var.
Curcuminoids: Compounds derived from Curcuma longa L., known for their anti-inflammatory and antioxidant properties.
Uniqueness of this compound: this compound stands out due to its potent neuroprotective effects and ability to inhibit both NF-κB and reactive oxygen species generation . This dual action makes it a promising candidate for developing treatments for neurodegenerative diseases.
Biological Activity
Intermedin B, a compound derived from Curcuma longa (turmeric), has recently gained attention for its potential neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuroinflammation, and implications for neurodegenerative diseases.
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Antioxidant Activity : this compound has been shown to have a significant antioxidant effect, particularly in the hippocampus. This effect is crucial for protecting neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases .
- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in lipopolysaccharide (LPS)-induced BV2 microglia. This inhibition occurs in a concentration-dependent manner, suggesting that higher concentrations of this compound lead to more substantial anti-inflammatory effects .
- NF-κB Pathway Inhibition : this compound has been confirmed to inhibit the nuclear translocation of NF-κB p-65 and IκBα. This action is essential as NF-κB is a key transcription factor involved in the inflammatory response. By preventing its activation, this compound reduces the expression of inflammatory mediators .
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Neuroprotective Effects :
- Cytokine Production :
-
Expression of Inflammatory Mediators :
- The compound was found to inhibit the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes involved in inflammation and pain pathways. This inhibition occurred in a concentration-dependent manner, reinforcing the therapeutic potential of this compound .
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : In a controlled laboratory setting, researchers administered varying concentrations of this compound to BV2 microglia exposed to LPS. The study revealed that even at low concentrations, this compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls.
- Case Study 2 : Another study focused on the neuroprotective effects of this compound on hippocampal neurons subjected to oxidative stress. The results indicated that treatment with this compound led to improved cell viability and reduced markers of apoptosis compared to untreated groups.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Effect | Concentration Dependence |
---|---|---|
Antioxidant | Reduces ROS generation | Yes |
Anti-inflammatory | Suppresses TNF-α, IL-6, PGE2 production | Yes |
NF-κB pathway inhibition | Inhibits nuclear translocation | Yes |
iNOS and COX-2 expression | Decreases expression levels | Yes |
Properties
IUPAC Name |
(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSCQFALQJUCS-GUTXKFCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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